molecular formula C20H22FNO2S B2643071 (2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421527-80-1

(2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2643071
CAS No.: 1421527-80-1
M. Wt: 359.46
InChI Key: JGSXBZRRKIMBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-(4-Fluorophenyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone” is a complex organic molecule. It contains a fluorophenyl group, a morpholino group, a thiophenyl group, and a cyclopentyl group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each introducing a different group to the molecule. The exact process would depend on the specific reactions used to introduce each group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl, morpholino, thiophenyl, and cyclopentyl groups would each contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties can be predicted based on the functional groups present in the molecule. For example, the presence of a fluorine atom might make the compound more electronegative .

Scientific Research Applications

Antitumor Activity

  • A study on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with a similar structure, revealed significant inhibition of cancer cell lines like A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

Structural Analysis and Biological Applications

  • Another compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was studied for its antiproliferative activity and characterized using various spectroscopic methods (Prasad et al., 2018).

Photoreactivity and Mechanistic Study

  • The study of morpholinofluorophenyloxazolidinone (the antibacterial drug linezolid) shows reductive defluorination upon irradiation, suggesting applications in photochemical reactions (Fasani et al., 2008).

Chemosensors for Metal Ions

  • Novel chemosensors involving morpholino and thiophen-2-yl groups were developed for identifying toxic Pd2+ ions, showcasing applications in environmental monitoring and safety (Shally et al., 2020).

Drug Synthesis and Imaging in Parkinson's Disease

  • Synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease involved a compound with a morpholino group, indicating relevance in neurodegenerative disease research (Wang et al., 2017).

Pharmaceutical Intermediate Production

  • Research into the synthesis of a chiral morpholine compound as a pharmaceutical intermediate showcases the importance of these compounds in drug development (Kopach et al., 2009).

Structural and Spectral Studies of Synthetic Precursors

  • Solid-state NMR and mass spectrometry were used to study linezolid and its synthetic precursors, highlighting the importance of morpholino compounds in pharmaceutical analysis (Wielgus et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information or research on this compound, it’s not possible to provide an accurate mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has unique physical properties .

Properties

IUPAC Name

[2-(4-fluorophenyl)morpholin-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c21-16-7-5-15(6-8-16)17-14-22(11-12-24-17)19(23)20(9-1-2-10-20)18-4-3-13-25-18/h3-8,13,17H,1-2,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSXBZRRKIMBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.